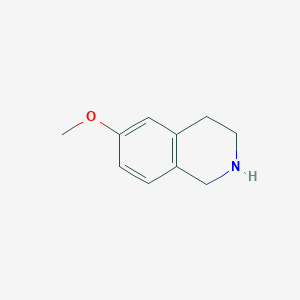

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Significance within the Tetrahydroisoquinoline Alkaloid Class

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a major subclass of isoquinoline (B145761) alkaloids, a large and diverse group of natural products. nih.govrsc.org Compounds containing the THIQ core, whether natural or synthetic, exhibit a vast array of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgontosight.airesearchgate.net

The significance of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline lies primarily in its role as a versatile synthetic intermediate. chemimpex.com While it is commercially available, its high cost and limited supply have historically been a challenge for researchers. acs.orgacs.org The methoxy (B1213986) group at the 6-position provides a key functional handle that can be retained or modified, influencing the electronic properties and biological interactions of the final target molecules. Researchers utilize this compound as a foundational structure to synthesize libraries of derivatives for drug discovery programs, exploring potential treatments for neurological disorders, cancer, and other conditions. chemimpex.comresearchgate.net Its ability to serve as a precursor for compounds that may cross the blood-brain barrier further enhances its importance in neurological research. chemimpex.com

Historical and Current Research Trajectories

Historically, the synthesis of this compound has been a focus of chemical research. The most direct synthetic route is the Pictet-Spengler condensation of 2-(3'-methoxyphenyl)ethylamine with formaldehyde. acs.orgacs.org However, early applications of this method for large-scale synthesis were inconvenient. acs.org Challenges included poor regioselectivity, leading to a mix of 6-methoxy and 8-methoxy isomers, harsh reaction conditions, and difficult purification processes, as the direct product is often an oil. acs.orgacs.org These difficulties contributed to the compound's high cost and limited availability, impeding its broader use in extensive research projects. acs.org

Current research has successfully addressed these synthetic challenges. Recent advancements have led to improved and practical syntheses that are cost-effective and suitable for large-scale production. acs.org For instance, a notable development involves a Pictet-Spengler condensation that proceeds via a novel, solid aminal intermediate, which can be easily isolated and converted to the desired product in pure form. acs.orgacs.org This breakthrough significantly lowers the cost and provides easier access to the compound, facilitating its use in contemporary research. acs.org

The modern research trajectory for this compound has shifted from a focus on its synthesis to its application as a core scaffold for generating novel, biologically active derivatives. Current investigations are concentrated on designing and synthesizing analogs for specific therapeutic targets.

| Research Area | Target/Mechanism | Description of Findings | References |

|---|---|---|---|

| Anticancer Agents | Tubulin Polymerization Inhibition | Derivatives, specifically N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, have been developed as potent inhibitors of tubulin polymerization that target the colchicine (B1669291) binding site. Some compounds showed extremely high cytotoxicity against human tumor cell lines, including drug-resistant ones. | nih.gov |

| Multidrug Resistance (MDR) in Cancer | P-glycoprotein (P-gp) Inhibition | The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, a closely related structure, is used to develop potent inhibitors of P-glycoprotein. P-gp is a transporter protein that causes multidrug resistance in tumors. Certain derivatives have shown a remarkable ability to reverse this resistance, sensitizing cancer cells to chemotherapy. | nih.govtandfonline.comnih.gov |

| Cancer Therapy | Sigma-2 (σ2) Receptor Ligands | The sigma-2 receptor is over-expressed in many proliferative cancer cells. Novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized that show high binding affinity and selectivity for this receptor, along with moderate anticancer activities. | researchgate.net |

| Endocrine-Related Cancer | Estrogen Receptor (ER) Modulation | The THIQ scaffold has been investigated for creating selective estrogen receptor modulators (SERMs) or downregulators (SERDs). Research has involved the synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols derived from the 6-methoxy precursor. | researchgate.netarkat-usa.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTAYINRPUJPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195567 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-77-3 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042923773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1,2,3,4 Tetrahydroisoquinoline

Regioselective and Stereoselective Synthetic Approaches

The synthesis of specifically substituted tetrahydroisoquinolines requires precise control over regiochemistry and stereochemistry. Modern synthetic methods have been developed to address these challenges, enabling the efficient production of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. organicreactions.orgwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgmdpi.com The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions. researchgate.netresearchgate.net In the case of 2-(3-methoxyphenyl)ethylamine, the precursor to this compound, cyclization typically occurs at the position para to the activating methoxy (B1213986) group, leading to the desired 6-methoxy substitution pattern. researchgate.net

Modifications to the classical Pictet-Spengler reaction have been developed to improve yields and stereoselectivity. These modifications often involve the use of milder catalysts and reaction conditions. mdpi.com For instance, the use of phosphate (B84403) salts and buffers has been reported to mediate the Pictet-Spengler reaction for a wide range of substrates. mdpi.com Asymmetric Pictet-Spengler reactions, employing chiral catalysts or auxiliaries, have also been extensively studied to produce enantiomerically enriched tetrahydroisoquinolines. nih.gov A notable example involves the use of chiral Brønsted acids to catalyze the enantioselective synthesis of 1-substituted THIQs. rsc.org

The reaction can be summarized as follows:

Reactants: A β-arylethylamine and a carbonyl compound (aldehyde or ketone). wikipedia.org

Conditions: Typically acidic and may involve heating. mdpi.com

Key Intermediate: An iminium ion is formed, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org

Table 1: Comparison of Pictet-Spengler Reaction Conditions

| Catalyst/Condition | Substrate Scope | Key Advantages |

| Strong Acids (e.g., HCl, TFA) | Broad | Traditional, well-established |

| Phosphate Salts/Buffers | Wide range of aldehydes and ketones | Milder conditions, improved yields for some substrates mdpi.com |

| Chiral Brønsted Acids | Aldehydes | Enantioselective synthesis rsc.org |

| Laccase/TEMPO System | Benzylic alcohols (oxidized in situ to aldehydes) | Chemoenzymatic one-pot process mdpi.com |

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. wikipedia.orgyoutube.com This reaction can be applied to the synthesis of this compound through an intramolecular cyclization. The process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

A common strategy involves the use of a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Sodium cyanoborohydride is often favored due to its milder nature and its ability to perform the reaction in a one-pot procedure. youtube.com Catalyst-controlled reductive amination using transition metal catalysts like ruthenium, iridium, and nickel offers high levels of regio- and stereoselectivity. jocpr.comjocpr.com

A convenient synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline, a related compound, has been described via the reductive amination of a Schiff's base, highlighting the utility of this method for preparing substituted THIQs. tandfonline.comresearchgate.net

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds, allowing for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. wikipedia.orgprinceton.edu This method combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu

An efficient DKR method has been developed for the synthesis of enantiopure this compound-1-carboxylic acid. researchgate.net This process utilizes the enzyme Candida antarctica lipase (B570770) B (CAL-B) to catalyze the enantioselective hydrolysis of the corresponding ethyl ester. The racemization of the unreacted ester is achieved under the reaction conditions, allowing for high yields of the desired (R)-enantiomer with excellent enantiomeric excess. researchgate.net The key to a successful DKR is the careful tuning of both the resolution and the racemization steps. princeton.edu

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient routes to complex molecules. researchgate.net In the context of tetrahydroisoquinoline synthesis, transition metal catalysts have been employed in various transformations, including C-H activation, cross-coupling reactions, and hydrogenation.

For instance, iridium-catalyzed reactions have been utilized for the synthesis of THIQs. researchgate.net Ruthenium catalysts have been employed in asymmetric transfer hydrogenation reactions to produce chiral THIQs with high enantiomeric excess. acs.org Furthermore, palladium-catalyzed direct arylation via C-H bond activation has been developed to synthesize 8-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional synthetic approaches.

Precursor Role in Complex Molecule Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly natural products and their analogs. Its structural features allow for further elaboration and incorporation into larger molecular frameworks.

The 6-methoxy-substituted tetrahydroisoquinoline core is a common feature in many isoquinoline (B145761) alkaloids. nih.govrsc.org Consequently, this compound serves as a key starting material for the total synthesis of these natural products and the preparation of their analogs for structure-activity relationship studies.

For example, the synthesis of analogs of the natural alkaloid N-methylisosalsoline has been reported, demonstrating the utility of substituted THIQs in developing novel bioactive compounds. nih.gov Additionally, the synthesis of tetrahydroisoquinoline-alkaloid analogs containing a diphenyloxide fragment has been achieved, starting from precursors that could be derived from this compound. researchgate.net The Pictet-Spengler reaction remains a frequently employed method for constructing the THIQ core in these syntheses. researchgate.net

Building Block in Medicinal Chemistry Synthesis

This compound (6-methoxy-THIQ) is a privileged scaffold in medicinal chemistry, frequently utilized as a crucial building block for the synthesis of a wide array of biologically active compounds. mdpi.comresearchgate.net Its structural rigidity and the presence of a secondary amine and an electron-rich aromatic ring make it an ideal starting point for creating structurally diverse molecules targeting various physiological systems.

One notable application is in the development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have used the 6-methoxy-THIQ core to develop compounds that enhance lysosome biogenesis, a key cellular process for clearing aggregated proteins such as amyloid-β. nih.gov Starting from a lead compound featuring the tetrahydroisoquinoline scaffold, a series of derivatives were synthesized to optimize activity. nih.gov For instance, comprehensive structure-activity relationship (SAR) studies led to the creation of compounds 37 and 45 , which demonstrated superior capabilities in activating Transcription Factor EB (TFEB), a master regulator of lysosomal function. These compounds showed potential in ameliorating cognitive impairment in preclinical models of Alzheimer's disease. nih.gov

The closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold has also been extensively used, providing insights into the synthetic utility of methoxy-substituted THIQs. This core is a cornerstone in the synthesis of ligands for sigma-2 (σ2) receptors, which are overexpressed in various cancer cells. researchgate.net Derivatives are often prepared by linking the nitrogen atom of the THIQ core to different aromatic fragments through alkyl chains. These modifications have yielded potent and selective σ2 receptor ligands with anticancer properties. researchgate.net

Furthermore, the 6-methoxy-THIQ framework is central to the synthesis of potential estrogen receptor modulators. researchgate.net The synthesis often begins with the commercially available 2-(3'-methoxyphenyl)ethylamine, which is converted to the 6-methoxy-THIQ core via the Pictet-Spengler reaction. researchgate.net This core is then used to generate libraries of C4-substituted and N-substituted derivatives for biological screening. researchgate.netresearchgate.net

The following table summarizes examples of biologically active compounds synthesized using the methoxy-substituted THIQ scaffold.

| Compound Class | Target/Application | Key Synthetic Precursor | Reference |

| TFEB Activators | Alzheimer's Disease | Tetrahydroisoquinoline Scaffold | nih.gov |

| Sigma-2 Receptor Ligands | Cancer Imaging & Therapy | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| P-glycoprotein Inhibitors | Multidrug Resistance | 6,7-dimethoxy-2-(4-methoxy-biphenyl-4-yl-methyl)-1,2,3,4-tetrahydro-isoquinoline | nih.gov |

| Estrogen Receptor Modulators | Cancer Therapy | This compound | researchgate.netresearchgate.net |

Derivatization Strategies and Functionalization of the Tetrahydroisoquinoline Core

The chemical versatility of the this compound core allows for extensive derivatization at multiple positions, primarily the secondary nitrogen (N2), the benzylic carbon (C1), and the aromatic ring. These modifications are crucial for tuning the molecule's pharmacological and pharmacokinetic properties.

N-Functionalization: The secondary amine at the N2 position is the most common site for derivatization. Standard synthetic protocols are employed to introduce a wide variety of substituents.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce side chains that can interact with specific biological targets. For example, in the synthesis of sigma-2 receptor ligands, various substituted benzene (B151609) and quinazolin-4(3H)-one fragments are linked to the nitrogen via alkyl chains of varying lengths. researchgate.net

N-Acylation: Acylation of the nitrogen with acyl chlorides or coupling with carboxylic acids is another common strategy. rsc.orgmdpi.com For instance, ibuprofen (B1674241) has been successfully coupled with a 1,2,3,4-tetrahydroisoquinoline (B50084) core to create hybrid molecules. mdpi.com This approach is also used in the Bischler-Napieralski reaction, where an N-acyl derivative of a β-phenylethylamine is cyclized to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ. rsc.orgorganic-chemistry.org The presence of a methoxy group on the aromatic ring facilitates this cyclization. rsc.org

C1-Functionalization (α-Functionalization): Functionalization at the C1 position provides access to key building blocks for more complex molecules, including many natural alkaloids. acs.org

Oxidative Coupling: Cross-dehydrogenative coupling (CDC) reactions allow for the formation of a C-C bond at the C1 position. This can be achieved by reacting the N-aryl THIQ with a pro-nucleophile, such as nitromethane (B149229) (in an aza-Henry reaction), often catalyzed by copper nanoparticles. acs.org This method proceeds through an iminium ion intermediate. organic-chemistry.org

Pictet-Spengler Reaction: This is a foundational method for synthesizing the THIQ core itself, but it also represents a C1-functionalization strategy. By condensing a β-phenylethylamine with an aldehyde or ketone, a substituent is introduced at the C1 position during the ring-forming step. researchgate.netrsc.org Microwave-assisted Pictet-Spengler reactions have been developed to improve efficiency. organic-chemistry.org

Aromatic Ring Functionalization: While less common than N2 or C1 modification, the aromatic ring can also be functionalized.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group directs electrophilic substitution primarily to the positions ortho and para to it (C5 and C7).

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling techniques can be used to introduce aryl groups at specific positions of the aromatic ring, such as the C8 position, to synthesize biologically interesting 8-aryl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

The table below details specific derivatization reactions applied to the THIQ core.

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

| N2 | Acylation | 2-(4-isobutylphenyl)propanoyl chloride, Triethylamine | N-Ibuprofenoyl-THIQ hybrid | mdpi.com |

| N2 | Reductive Amination | Alkyl/Aryl aldehydes, reducing agent (e.g., NaBH₄) | N-Alkyl/N-Aryl THIQ derivatives | researchgate.net |

| C1 | Oxidative C-H Arylation | Aryl Grignard reagents, Diethyl azodicarboxylate (DEAD) | 1-Aryl-THIQ derivatives | organic-chemistry.org |

| C1 | Aza-Henry Reaction (CDC) | Nitromethane, Copper catalyst, Oxidant | 1-(Nitromethyl)-THIQ derivatives | acs.org |

| Core Synthesis | Pictet-Spengler Reaction | 2-(3-methoxyphenyl)ethylamine, Formaldehyde, Acid | This compound | researchgate.net |

| Core Synthesis | Bischler-Napieralski Reaction | N-acyl-β-phenylethylamine, POCl₃ then NaBH₄ | Substituted THIQ derivatives | rsc.orgorganic-chemistry.org |

Structure Activity Relationship Sar Elucidation and Computational Studies

Correlating Structural Modifications with Biological Potency

The biological potency of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives is intricately linked to their structural features. Modifications at various positions of the tetrahydroisoquinoline ring system can lead to significant changes in their pharmacological profiles.

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the pharmacological activity and selectivity of the resulting compounds. Research on analogous compounds has provided valuable insights into these relationships.

For instance, in the context of HIV-1 reverse transcriptase (RT) inhibitors based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, the substitution pattern on an attached phenyl ring significantly influences potency. nih.govnih.gov Studies have shown that electron-withdrawing groups such as chloro, bromo, nitro, and aceto on the phenyl ring tend to increase the inhibitory potency against HIV-1 RT. nih.govnih.gov Conversely, electron-donating groups like methoxy (B1213986) generally result in moderate potency. nih.gov

In the development of phosphodiesterase 4 (PDE4) inhibitors, modifications on the 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been explored. nih.gov A primary SAR study revealed that the attachment of a methoxy (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring was beneficial for enhancing the inhibitory activity against PDE4B. nih.gov Furthermore, the presence of a sulfonamide group was found to be critical for improving both inhibitory activity and subtype selectivity. nih.gov

Derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline have been investigated as multidrug resistance (MDR) reversers. researchgate.net These studies aim to understand the structural characteristics that confer potency and selectivity towards P-glycoprotein (P-gp). researchgate.net The introduction of different methoxy-substituted aryl moieties linked to the scaffold has been shown to result in compounds that are highly active and selective for P-gp. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of tetrahydroisoquinoline derivatives based on published research findings.

| Scaffold | Target | Substituent Modification | Effect on Potency | Reference |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | HIV-1 RT | Electron-withdrawing groups (Cl, Br, NO2) on phenyl ring | Increased | nih.govnih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | HIV-1 RT | Electron-donating groups (OCH3) on phenyl ring | Moderate | nih.gov |

| 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | PDE4B | para-CH3O or CF3O on phenyl ring | Increased | nih.gov |

| 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | PDE4B | Sulfonamide group | Increased activity and selectivity | nih.gov |

| 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline | P-gp | Methoxy-substituted aryl moieties | High activity and selectivity | researchgate.net |

The stereochemistry of drug molecules is a critical determinant of their biological activity, influencing their interaction with chiral biological targets such as receptors and enzymes. nih.govmdpi.comresearchgate.net For chiral compounds, one enantiomer often exhibits significantly higher potency or a different pharmacological profile compared to its counterpart. nih.gov This is because the three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site. nih.gov

In the context of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, the introduction of a chiral center, for example at the 1-position, can have a profound impact on their biological activity. While specific studies on the stereochemical influence on the activity of this compound are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action are applicable. For instance, studies on other tetrahydroisoquinoline derivatives have demonstrated the importance of stereochemistry. The (-)-enantiomer of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its β-adrenoceptor activity, highlighting the significance of its absolute stereochemistry. nih.gov

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are invaluable tools in the study of this compound derivatives. derpharmachemica.com These methods provide insights into the molecular interactions between ligands and their biological targets, aiding in the prediction of binding modes and affinities, and guiding the design of new compounds with improved pharmacological properties. derpharmachemica.comnih.gov

Molecular docking studies have been instrumental in elucidating the binding patterns of tetrahydroisoquinoline derivatives at the active sites of their target receptors. For instance, in the case of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 RT inhibitors, docking studies have revealed key interactions with amino acid residues in the enzyme's binding pocket. nih.gov The 6,7-dimethoxy tetrahydroisoquinoline moiety has been shown to form hydrophobic contacts with residues such as Tyr-188, Tyr-181, and Trp-229. nih.gov Additionally, the nitrogen atom of the acetamide (B32628) linker can form a hydrogen bond with the active site residue Lys-101. nih.gov

In studies of dopamine (B1211576) D3 receptor (D3R) ligands, molecular modeling has suggested that 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) analogues can form two hydrogen bond interactions with Ser192 of the receptor, in contrast to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing compounds which form only one. nih.gov This difference in hydrogen bonding capability is thought to contribute to the observed variations in D3R affinity. nih.gov Docking studies of high-affinity D3R ligands with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif have also shown that an attached phenyl ring moiety can interact with Cys181 in the D3R, which may account for their strong binding affinity. nih.gov

The table below presents a summary of key ligand-receptor interactions identified through molecular modeling studies of tetrahydroisoquinoline derivatives.

| Compound Scaffold | Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | HIV-1 RT | Tyr-188, Tyr-181, Trp-229 | Hydrophobic | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | HIV-1 RT | Lys-101 (via acetamide linker) | Hydrogen Bond | nih.gov |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D3 Receptor | Ser192 | Hydrogen Bond (two interactions) | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dopamine D3 Receptor | Ser192 | Hydrogen Bond (one interaction) | nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Dopamine D3 Receptor | Cys181 (via phenyl ring) | Interaction | nih.gov |

A primary goal of molecular docking is to predict the most favorable binding orientation of a ligand within a receptor's active site and to estimate the strength of this interaction, often expressed as a binding affinity or a scoring function. researchgate.netmdpi.com The accuracy of these predictions is crucial for the rational design of new drugs. nih.gov

For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives targeting the sigma-2 receptor, homology modeling and molecular docking have been employed to understand their binding patterns. nih.gov A homology model of the human sigma-2 receptor was developed and validated, and subsequent docking studies showed a good correlation between the docking scores and the experimental pKi values. nih.gov Such validated models can then be used to predict the binding affinities of newly designed ligands. nih.gov

It is important to note that predicting binding affinities with high accuracy remains a challenge in computational chemistry. nih.gov Factors such as protein flexibility and the presence of multiple binding modes can complicate these predictions. nih.gov Therefore, computational predictions of binding affinities are often used in conjunction with experimental validation to guide drug discovery efforts.

De novo design is a computational approach that involves the design of novel molecules with desired biological activities, often starting from a basic scaffold or a known ligand. researchgate.net This strategy has been applied to the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to develop new anticancer agents. researchgate.net The THIQ ring is considered a "privileged scaffold" due to its presence in numerous natural products with diverse pharmacological properties. researchgate.net

In a study focused on developing novel HIV-1 reverse transcriptase inhibitors, two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized. nih.gov This de novo design approach led to the identification of several compounds with significant RT inhibitory activity. nih.gov The design process often involves computational combinatorial chemistry to generate large libraries of virtual compounds based on the core scaffold. mdpi.com These virtual libraries can then be screened in silico to identify promising candidates for synthesis and biological evaluation. mdpi.com The ease of synthesis and the reactivity of the THIQ core make it an ideal starting point for such structure-activity relationship studies and the development of novel therapeutic agents. researchgate.net

In Vitro and In Vivo Pharmacological Correlations

The therapeutic potential of compounds based on the this compound scaffold is often predicted through in vitro assays, which are then validated by in vivo studies in animal models. This correlative approach is crucial for understanding how cellular-level activities translate into systemic effects, guiding the development of new therapeutic agents. Research has demonstrated strong links between the in vitro mechanisms of these compounds and their observed efficacy in models of cancer and neurological disorders.

Investigations at the cellular level have identified several key mechanisms of action for derivatives of this compound. These studies are fundamental to understanding their pharmacological effects and establishing a basis for their therapeutic applications.

One major area of investigation is in cancer research, where derivatives have been shown to target specific cellular components. For instance, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov The most active of these, compound 6d , demonstrated extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range. nih.gov This cellular cytotoxicity was directly correlated with the inhibition of tubulin assembly and competitive binding at the colchicine (B1669291) site on tubulin. nih.gov

Another significant cellular target is the sigma-2 receptor, which is often overexpressed in proliferating cancer cells. nih.govresearchgate.net Synthetic derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed that show high binding affinity and selectivity for this receptor. nih.govresearchgate.net While these compounds also demonstrated moderate anticancer activities against liver and esophagus cancer cell lines, the cytotoxicity did not always directly correlate with their sigma-2 receptor affinity, suggesting other mechanisms may also be involved. nih.govresearchgate.net

In the context of neurological mechanisms, the related endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to influence monoaminergic systems. nih.gov Cellular studies have highlighted its ability to inhibit monoamine oxidase (MAO-A and MAO-B) and modulate neurotransmitter levels, which forms the basis for its neuroprotective profile. nih.gov

The table below summarizes key in vitro findings for several representative tetrahydroisoquinoline derivatives.

| Compound/Derivative Class | Cellular Target/Mechanism | Cell Lines Tested | Key Findings (IC50/GI50/Ki) |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., 6d ) | Tubulin Polymerization Inhibitor (Colchicine Site) | A549, KB, KBvin, DU145 (Human Tumor) | GI50: 1.5–1.7 nM; Tubulin Assembly IC50: 0.93 µM |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives | Sigma-2 Receptor Ligand | Huh-7 (Liver), KYSE-140 (Esophagus) | Ki values of 5–6 nM for sigma-2 receptor; Moderate cytotoxicity. |

| 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155) | Selective Mitochondrial Destruction and Autophagy Induction | C6 Rat Glioma, Normal Rat Astrocytes | EC50: 1.5 µM (C6 Glioma) vs. 27.4 µM (Astrocytes) |

The therapeutic potential suggested by cellular studies has been further explored in various animal models, demonstrating the in vivo efficacy of this compound derivatives.

The potent in vitro anti-glioma activity of EDL-155 was successfully translated into an in vivo setting. nih.gov In a rat model where C6 glioma cells were transplanted into the brain, animals treated with EDL-155 showed significantly smaller tumors compared to control animals. nih.gov This finding provides a direct correlation between the compound's selective cytotoxicity observed in cell culture and its ability to inhibit tumor growth in a living organism. nih.gov

The neuropharmacological properties of related compounds have also been validated in vivo. The compound 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC) , which was shown to facilitate serotonin (B10506) function, effectively blocked audiogenic seizures in a dose-dependent manner in DBA/2J mice. nih.gov This suggests its potential as an anticonvulsant is linked to its modulation of serotonergic pathways in the brain. nih.gov

Furthermore, the therapeutic potential for neuropathic pain was demonstrated with 1MeTIQ in a mouse model of streptozotocin-induced diabetes. nih.gov Acute administration of 1MeTIQ reversed both mechanical allodynia and thermal hyperalgesia. nih.gov This behavioral effect was correlated with biochemical changes in the brain; the study found that 1MeTIQ restored the diminished levels of serotonin and dopamine in the frontal cortex and striatum of the diabetic mice. nih.gov

The following table details the findings from key animal model studies.

| Compound | Animal Model | Condition Studied | Key In Vivo Outcome | Correlated Mechanism |

| 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155) | Sprague-Dawley Rats | C6 Glioma Brain Tumor | Significantly smaller tumors in treated animals compared to controls. nih.gov | Selective cytotoxicity against glioma cells. nih.gov |

| 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC) | DBA/2J Mice | Audiogenic Seizures | Dose-dependent blockade of seizures. nih.gov | Facilitation of serotonin function in the brain. nih.gov |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | BALB/c Mice | Diabetic Neuropathic Pain | Reversal of mechanical allodynia and thermal hyperalgesia. nih.gov | Restoration of depleted serotonin and dopamine levels. nih.gov |

Strategic Applications in Modern Drug Discovery and Medicinal Chemistry

Scaffold Optimization and Lead Compound Development

The 6-methoxy-1,2,3,4-tetrahydroisoquinoline framework serves as a versatile template for the development of new therapeutic agents. Its chemical tractability allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Design of Novel Therapeutic Agents

The design of novel drugs frequently begins with a core structure known to interact with biological systems. The 6-methoxy-THIQ scaffold is a prime example, having been used to generate new chemical entities for various diseases. For instance, structural optimizations of lead compounds containing this core have led to the discovery of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as potent tubulin polymerization inhibitors for cancer therapy. nih.gov Researchers have also designed and synthesized series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues as potential inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov

In the realm of neurological disorders, a comprehensive structure-activity relationship (SAR) study was conducted on a lysosome-enhancing lead compound featuring a tetrahydroisoquinoline scaffold, leading to the design of 47 new derivatives for potential Alzheimer's disease treatment. nih.gov Furthermore, by incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit as a key "head" group, scientists have developed novel ligands with high affinity for the dopamine (B1211576) D3 receptor. mssm.edu These examples underscore the scaffold's utility in generating diverse molecules with tailored biological activities through rational design and chemical synthesis.

Enhancing Selectivity and Efficacy

A critical aspect of lead optimization is enhancing a molecule's selectivity for its intended target to maximize efficacy and minimize off-target effects. The 6-methoxy-THIQ scaffold allows for fine-tuning of molecular interactions to achieve this goal. For example, a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif were synthesized and found to have strong affinity and very good selectivity for the dopamine D3 receptor over D1 and D2 receptors. mssm.edu

In another study, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurological disorders. The research revealed that specific compounds displayed preferable selective inhibition of the MAO-A isoform. asianpubs.org Similarly, research into treatments for metabolic diseases has yielded 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives that function as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, which are expected to be safer than full agonists. jst.go.jp This strategic modification of the THIQ core demonstrates its value in developing highly specific therapeutic agents.

Role in Targeting Specific Disease Pathways

Derivatives of this compound have been instrumental in developing agents that target key pathways in a multitude of diseases, ranging from neurodegeneration to cancer and infectious diseases.

Neurological Disorders (Parkinson's, Alzheimer's, Depression)

The structural similarity of THIQ derivatives to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has made them subjects of intense study in Parkinson's disease research. nih.govresearchgate.net Endogenous THIQs are considered potential contributors to the pathogenesis of Parkinson's disease. nih.gov Conversely, this same scaffold is being used to develop new therapeutic agents. nih.gov Synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as monoamine oxidase (MAO) inhibitors, a key target in the treatment of both Parkinson's and Alzheimer's diseases. asianpubs.org

In Alzheimer's disease research, a significant breakthrough involved the optimization of THIQ derivatives to enhance lysosome biogenesis. nih.gov A lead compound, LH2-051, which possesses a THIQ scaffold, was found to promote the activation of transcription factor EB (TFEB), a master regulator of lysosomal function. nih.gov Subsequent optimization led to new compounds that could significantly enhance the clearance of amyloid-β aggregates and improve cognitive function in preclinical models of Alzheimer's. nih.gov The inhibition of monoamine oxidases by THIQ derivatives is also a relevant therapeutic strategy for depression. asianpubs.org

Infectious Diseases (e.g., HIV-1, Antimicrobial)

The THIQ scaffold has proven to be a valuable starting point for the development of agents against infectious diseases. In the fight against Acquired Immune Deficiency Syndrome (AIDS), researchers have focused on developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to combat the Human Immunodeficiency Virus (HIV). nih.gov Two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov Several of these compounds showed promising inhibitory activity against the enzyme in vitro. nih.gov

| Compound | Inhibition at 100 µM (%) |

|---|---|

| 8h | 74.82 |

| 8l | 72.58 |

Data sourced from in-vitro RT inhibitory activity assays. nih.gov

Beyond antiviral applications, related methoxyquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net Studies have shown that certain derivatives exhibit moderate to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netnih.gov For example, specific ester and thioether derivatives of 6-methoxyquinoline showed high activity against Gram-positive strains, while others were more effective against Gram-negative bacteria. researchgate.net

Cancer Therapeutics

The 6-methoxy-THIQ scaffold is featured in multiple classes of anticancer agents that act through diverse mechanisms. Structural optimization of an initial lead compound led to a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives that function as highly potent tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site. nih.gov One of the most active compounds, 6d, demonstrated extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range. nih.gov

| Cell Line | GI50 (nM) |

|---|---|

| A549 (Lung) | 1.5 - 1.7 |

| KB (Nasopharyngeal) | 1.5 - 1.7 |

| KBvin (Drug-Resistant) | 1.5 - 1.7 |

| DU145 (Prostate) | 1.5 - 1.7 |

Data represents the concentration required for 50% growth inhibition. nih.gov

In addition to interfering with the cytoskeleton, THIQ derivatives have been developed to inhibit key signaling pathways in cancer. A series of synthesized THIQs were screened for their ability to inhibit KRas, a critical oncogene, with several compounds showing significant activity against various colon cancer cell lines. nih.gov The THIQ scaffold has also been used to develop modulators that can reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. tandfonline.com Furthermore, computational studies have identified the THIQ motif as a key structure for designing antagonists of the CD44 receptor, which is involved in cancer metastasis and chemoresistance. mdpi.com

Cardiovascular Conditions

While direct and extensive research focusing solely on the cardiovascular applications of this compound is not widely available in published literature, the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been a subject of investigation in the quest for novel cardiovascular agents. The foundational structure of THIQ is recognized as a valuable scaffold in medicinal chemistry, and various analogs have been synthesized and evaluated for their effects on the cardiovascular system. These investigations provide insights into the potential, albeit currently underexplored, role of compounds like this compound in this therapeutic area.

The exploration of THIQ derivatives in cardiovascular drug discovery has encompassed several key areas, including their potential as antihypertensive agents, vasodilators, and calcium channel blockers. The presence and position of substituents on the THIQ core, such as a methoxy (B1213986) group, are known to be critical in determining the pharmacological activity and selectivity of these compounds.

Research into Tetrahydroisoquinoline Analogs

Studies have shown that certain synthetic and naturally occurring THIQ alkaloids demonstrate significant affinity for adrenoceptors and ion channels, which are crucial targets in the management of cardiovascular diseases. jkns.or.kr For instance, some THIQ derivatives have been found to interact with α-adrenoceptors in vascular smooth muscle, suggesting a potential for vasodilation. jkns.or.kr

In the context of hypertension, a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and assessed for their bradycardic and antihypertensive activities. nih.gov These studies highlighted that specific substitutions on the THIQ ring are essential for potent in vitro activity. nih.gov One of the lead compounds from this research, which featured a fluorine atom at the 6-position, demonstrated antihypertensive effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of some traditional L-type Ca²⁺ channel blockers. nih.gov

Furthermore, research into the cardioprotective properties of certain isoquinoline (B145761) alkaloids has been conducted. In one study, 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was evaluated for its effects on cardiomyocyte Ca²⁺-transport systems under hypoxic conditions. clinicsearchonline.org The findings indicated that this compound, along with a related dimethoxy-THIQ derivative, increased the force of cardiac papillary muscle contraction, suggesting a positive inotropic effect. clinicsearchonline.org

The potential for THIQ derivatives to act as calcium channel antagonists has also been explored. Semi-synthetic tetrahydroisoquinoline derivatives have been shown to possess Ca²⁺ antagonistic properties by significantly blocking KCl-stimulated Ca²⁺ uptake in nerve endings. nih.gov This mechanism of action is highly relevant to cardiovascular conditions, as calcium channel blockers are widely used in the treatment of hypertension and angina.

A summary of the cardiovascular effects of various tetrahydroisoquinoline derivatives is presented in the table below. It is important to note that these findings pertain to analogs and not to this compound itself.

| Compound/Derivative Class | Observed Cardiovascular Effect | Key Findings | References |

|---|---|---|---|

| 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives | Antihypertensive | A 6-fluoro substituted derivative showed antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia. | nih.gov |

| 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cardioprotective, Positive Inotropic | Increased the force of cardiac papillary muscle contraction under hypoxic conditions. | clinicsearchonline.org |

| Semi-synthetic tetrahydroisoquinoline derivatives | Calcium Channel Antagonism | Significantly blocked KCl-stimulated Ca²⁺ uptake in nerve endings. | nih.gov |

| General Tetrahydroisoquinoline Alkaloids | α1-adrenoceptor affinity | Demonstrated considerable affinity for α1-adrenoceptors in rat aorta and atria, suggesting potential for vasodilation. | jkns.or.kr |

The table below details specific findings related to the inotropic effects of certain dimethoxy-substituted tetrahydroisoquinoline alkaloids.

| Compound | Effect on Cardiac Papillary Muscle Contraction | Concentration Range | References |

|---|---|---|---|

| 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) | Increase of 32.9 ± 4.6% | 10-100 µM | clinicsearchonline.org |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-36) | Increase of 75.7 ± 4.7% | 10-120 µM | clinicsearchonline.org |

While these studies on related compounds provide a foundation for understanding the potential cardiovascular activities of the THIQ scaffold, further research is necessary to specifically elucidate the role and therapeutic potential of this compound in cardiovascular conditions.

Emerging Research Avenues and Future Perspectives

Novel Synthetic Methodologies Exploration

The classic Pictet-Spengler condensation remains a foundational method for synthesizing the 6-methoxy-1,2,3,4-tetrahydroisoquinoline core. However, recent research has focused on improving this and other methods to enhance efficiency, yield, and scalability. One improved and practical synthesis starts from the inexpensive 2-(3-methoxyphenyl)ethylamine, proceeding through a Pictet-Spengler condensation via a novel aminal intermediate. researchgate.net This two-step process simplifies access to the compound in large quantities. researchgate.net

Modern synthetic chemistry is also exploring domino reactions, which allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates, offering high atom economy and efficiency. researchgate.net Furthermore, catalytic methods are being developed to facilitate these syntheses. For instance, the use of arene/Ru/TsDPEN complexes to catalyze the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines provides tetrahydroisoquinolines with high enantiomeric excess.

Another area of exploration is the use of greener synthetic approaches. These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous solvents, reducing waste, and improving energy efficiency. nih.gov Techniques such as microwave-assisted synthesis are being employed to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating methods. rsc.org

A summary of various synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Features | Example Starting Material | Key Reagents/Catalysts |

| Improved Pictet-Spengler | High practicality and scalability, simplified access. researchgate.net | 2-(3-methoxyphenyl)ethylamine | Formaldehyde |

| Domino Reactions | High atom economy, multiple transformations in one step. researchgate.net | 2-Nitroarylketones | 5% Pd/C |

| Asymmetric Catalysis | High enantioselectivity. | 1-Aryl dihydroisoquinolines | Arene/Ru/TsDPEN complexes |

| Greener Synthesis | Reduced environmental impact, energy efficient. nih.govrsc.org | Various | Microwave irradiation, safer solvents |

Advanced Pharmacological Profiling Techniques

The evaluation of this compound and its derivatives for potential therapeutic applications relies on a suite of advanced pharmacological profiling techniques. High-throughput screening (HTS) allows for the rapid testing of large libraries of these compounds against various biological targets to identify "lead" compounds. drugtargetreview.comnih.gov This method is particularly useful for discovering novel bioactive molecules from a diverse chemical space. drugtargetreview.com

For compounds showing promise, detailed in vitro assays are conducted. For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been evaluated for their binding affinity to sigma-1 and sigma-2 receptors using competitive binding assays. researchgate.netnih.gov To assess anticancer potential, cell viability is measured using techniques like the CellTiter-Glo assay, which quantifies intracellular ATP levels as an indicator of metabolic activity. mdpi.com Cytotoxicity can also be determined using methods such as the trypan blue exclusion assay, which identifies the number of viable cells in a culture. nih.gov Furthermore, assays to detect apoptosis, or programmed cell death, are employed to understand the mechanism of action of cytotoxic compounds. nih.gov

Computational methods are also playing an increasingly important role. Density Functional Theory (DFT) studies are used to investigate the structural reactivity and quantum chemical properties of new tetrahydroisoquinoline derivatives. mdpi.comtandfonline.com Molecular docking studies help to predict the binding interactions of these compounds with their protein targets, such as the KRas and VEGF receptors, providing insights that can guide the design of more potent and selective molecules. nih.govnih.gov

Translational Research and Clinical Implications

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide range of biological activities. rsc.orgnih.gov Derivatives of this compound have shown significant potential in several therapeutic areas, particularly in oncology.

Research has demonstrated that substituted tetrahydroisoquinolines possess anti-angiogenesis and anti-cancer properties. nih.govnih.gov For instance, certain derivatives have been shown to inhibit KRas, a key protein in many cancer signaling pathways, in various colon cancer cell lines. nih.govnih.gov The anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels that tumors need to grow, has also been a focus of investigation. nih.govnih.gov One notable compound, Trabectedin, a tetrahydroisoquinoline alkaloid, is an approved drug for the treatment of advanced soft tissue tumors and ovarian cancer. researchgate.net

The potential of these compounds extends to neurodegenerative disorders. Some 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their role in Parkinson's disease. nih.gov Additionally, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as P-glycoprotein (P-gp) inhibitors, which could have implications for overcoming multi-drug resistance in cancer and for the treatment of neurological conditions like Alzheimer's disease. nih.gov The development of radiolabeled derivatives, such as those containing Carbon-11, opens the door for their use as probes in Positron Emission Tomography (PET) imaging to study sigma-2 receptor expression in solid tumors. upenn.edu

Interdisciplinary Research with Other Fields (e.g., Electrochemistry in synthesis)

The synthesis of this compound and its analogs is benefiting from interdisciplinary approaches, most notably the application of organic electrosynthesis. acs.org This technique uses electricity to drive chemical reactions, offering a green and efficient alternative to traditional chemical oxidants or reductants. acs.orgnih.gov

Electrochemical methods have been successfully applied to the C(sp3)–H alkenylation of N-aryl-tetrahydroisoquinolines. acs.orgacs.org This involves the combination of electrooxidation and a copper catalyst to form new carbon-carbon bonds under mild conditions. acs.orgacs.org The addition of a mediator like TEMPO can allow the oxidative reaction to proceed at a lower electrode potential. acs.orgacs.org Research has also demonstrated the potential for enantioselective C1–H olefination of THIQs using electrochemical methods with chiral catalysts. acs.org

Furthermore, electrochemical strategies are being explored for C–H functionalization and C–N bond formation in the synthesis of complex molecules. acs.org Anodic coupling has been used for the regioselective and diastereoselective synthesis of isoquinoline (B145761) alkaloids. rsc.org This interdisciplinary approach, combining organic chemistry with electrochemistry, not only facilitates the development of novel and more efficient synthetic pathways but also aligns with the principles of green chemistry by minimizing the use of hazardous reagents. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive cyclization or catalytic hydrogenation. For example, manganese-, iron-, or cobalt-catalyzed reductive coupling of nitroarenes with aldehydes can yield this compound with up to 77% efficiency under mild conditions (e.g., 80°C, H2 atmosphere) . Alternative routes include cyclization of methoxy-substituted benzaldehyde precursors using BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and iPr2EtN (N,N-diisopropylethylamine) in DMF . Key variables affecting yield include solvent choice (DMF vs. toluene), temperature, and catalyst loading.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and high-resolution mass spectrometry (HRMS). For example, the <sup>1</sup>H NMR spectrum typically shows methoxy protons as a singlet at δ ~3.8 ppm and aromatic protons between δ 6.5–7.2 ppm. The tetrahydroisoquinoline core is confirmed by methylene protons at δ 2.5–3.5 ppm . X-ray crystallography may resolve ambiguities in regiochemistry, particularly when substituents like bromine or sulfonyl groups are present in analogs .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2), but poorly in water. Stability tests indicate degradation under prolonged exposure to light or acidic conditions (pH < 4). Storage recommendations: –20°C under inert gas (N2 or Ar) .

Advanced Research Questions

Q. How does the methoxy group at the 6-position influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at the 7-position but deactivates the ring toward nucleophilic attack. For example, bromination at the 7-position (using NBS or Br2/FeBr3) proceeds efficiently, enabling further Suzuki-Miyaura coupling . However, sulfonation or nitration requires harsher conditions (e.g., fuming H2SO4 at 100°C) due to reduced ring activation .

Q. What strategies resolve regioselectivity challenges in synthesizing this compound derivatives with multiple substituents?

- Methodological Answer : Directed ortho-metalation (DoM) with lithium amides (e.g., LDA) allows selective functionalization at the 7-position. For example, treatment with LDA followed by electrophiles (e.g., R-X) yields 6,7-disubstituted analogs . Alternatively, Pd-catalyzed C–H activation using directing groups (e.g., pyridine or amides) enables late-stage diversification .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or purity of intermediates. Rigorous quality control (HPLC purity >95%) and standardized bioassays (e.g., IC50 measurements in triplicate) are critical. For example, analogs with 7-sulfonyl groups show conflicting antimicrobial activity due to differences in bacterial strain susceptibility . Meta-analyses of structure-activity relationship (SAR) data are recommended to identify robust trends .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) are widely used. Key parameters include ligand protonation states (predicted via Epik) and solvation models (e.g., PBSA/GBSA). For example, docking studies of 6,7-dimethoxy analogs into α2-adrenergic receptors highlight hydrophobic interactions with Phe-412 and hydrogen bonding with Asp-113 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.